molecular formula C23H19F3N2O2S B304042 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide

Katalognummer B304042
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: GFEJFTBIDUTZPB-MOSHPQCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of cancer. Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and is associated with increased resistance to chemotherapy and radiation therapy. TH-302 is designed to be selectively activated in hypoxic regions of tumors, leading to the release of a cytotoxic agent that can kill cancer cells.

Wirkmechanismus

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide is a prodrug that is selectively activated in hypoxic regions of tumors. The activation of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide leads to the release of a cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), which can kill cancer cells. Br-IPM is a DNA cross-linking agent that can inhibit DNA replication and induce cell death.
Biochemical and Physiological Effects
3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. These include increased cytotoxicity in hypoxic regions of tumors, enhanced efficacy of chemotherapy and radiation therapy, and inhibition of tumor growth and metastasis. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has also been shown to have minimal toxicity in normal tissues, suggesting that it may have a favorable safety profile in humans.

Vorteile Und Einschränkungen Für Laborexperimente

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has several advantages for use in lab experiments. It is a selective hypoxia-activated prodrug that can be used to study the effects of hypoxia on cancer cell biology. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide can also be used to study the efficacy of combination therapies, such as chemotherapy and radiation therapy. However, 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has some limitations for use in lab experiments. It is a complex molecule that requires specialized expertise and equipment for synthesis and analysis. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide is also expensive and may not be readily available for all researchers.

Zukünftige Richtungen

There are several future directions for research on 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide. One area of focus is the development of new hypoxia-activated prodrugs that can be used in combination with 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide to enhance its efficacy. Another area of focus is the development of new imaging techniques that can be used to identify hypoxic regions of tumors and monitor the activation of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide in vivo. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide in humans, and further research is needed to optimize dosing and treatment regimens.

Synthesemethoden

The synthesis of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide involves several steps, including the condensation of 2-thienylacetic acid with 2-(trifluoromethyl)aniline to form a vinyl ketone intermediate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to form the final product, 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide. The synthesis of 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has been optimized to improve yield and purity, and several different methods have been developed for large-scale production.

Wissenschaftliche Forschungsanwendungen

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated that 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide is selectively activated in hypoxic regions of tumors, leading to increased cytotoxicity and tumor cell death. 3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Eigenschaften

Produktname

3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide

Molekularformel

C23H19F3N2O2S

Molekulargewicht

444.5 g/mol

IUPAC-Name

3,4-dimethyl-N-[(Z)-3-oxo-1-thiophen-2-yl-3-[2-(trifluoromethyl)anilino]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H19F3N2O2S/c1-14-9-10-16(12-15(14)2)21(29)28-20(13-17-6-5-11-31-17)22(30)27-19-8-4-3-7-18(19)23(24,25)26/h3-13H,1-2H3,(H,27,30)(H,28,29)/b20-13-

InChI-Schlüssel

GFEJFTBIDUTZPB-MOSHPQCFSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=CC=C3C(F)(F)F)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.